molecular formula C10H10F3NO3 B1498716 (2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid CAS No. 1217618-05-7

(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

Cat. No. B1498716
CAS RN: 1217618-05-7
M. Wt: 249.19 g/mol
InChI Key: PSSPHPYIWVLSKB-HTQZYQBOSA-N
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Description

“(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a compound with a structure containing a benzene ring conjugated to a propanoic acid . It has a molecular formula of C10H9F3O2 and a molecular weight of 218.17 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring conjugated to a propanoic acid . It also contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry .


Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes . The compound has a Log Po/w (iLOGP) of 1.7 .

Scientific Research Applications

Materials Science Application

Polybenzoxazine Precursors

Phloretic acid, a phenolic compound closely related to the structure of interest, has been utilized in materials science as a sustainable alternative to phenol. This compound enhances the reactivity of molecules bearing hydroxyl groups towards benzoxazine ring formation. The development of bio-based benzoxazine monomers from polyethylene glycol demonstrates a pathway towards sustainable materials with broad applications, showcasing the potential for similar compounds in creating eco-friendly polymers Acerina Trejo-Machin et al., 2017.

Medicinal Chemistry Applications

NMR Probes

Perfluoro-tert-butyl hydroxyproline derivatives, which share structural similarities with the compound , have shown distinct conformational preferences useful in 19F NMR. This suggests that similarly structured compounds could serve as sensitive probes in medicinal chemistry, facilitating the study of biological molecules in complex environments Caitlin M. Tressler et al., 2014.

Antimicrobial Agents

Derivatives of hydroxyphenyl amino butanoic acids have been synthesized and evaluated for antimicrobial activity, indicating the potential of related compounds in developing new antimicrobial agents. The compounds exhibited significant activity against various bacterial and fungal strains, highlighting the role such molecules can play in addressing antibiotic resistance Kristina Mickevičienė et al., 2015.

Chemical Synthesis Applications

Chiral Synthesis

The synthesis of homoserine samples stereospecifically labeled with isotopic hydrogen showcases the application of similar compounds in producing labeled amino acids for research and development purposes. This method underscores the utility of such compounds in generating stereospecifically labeled molecules for scientific studies D. Coggiola et al., 1976.

Hydrogel Functionalization

Poly vinyl alcohol/acrylic acid hydrogels have been modified with various amine compounds, including hydroxyphenyl propanoic acid derivatives, to enhance their swelling properties and thermal stability. This application in materials science demonstrates the versatility of compounds with hydroxyl and amino groups in modifying and improving polymer properties for medical and engineering applications H. M. Aly et al., 2015.

Safety and Hazards

The safety information available for this compound indicates that it has a signal word of “Warning” and hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSPHPYIWVLSKB-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654593
Record name (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217618-05-7
Record name (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid
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(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

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